molecular formula C9H22SSi B126304 Triisopropylsilanethiol CAS No. 156275-96-6

Triisopropylsilanethiol

Cat. No.: B126304
CAS No.: 156275-96-6
M. Wt: 190.42 g/mol
InChI Key: CPKHFNMJTBLKLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopropylsilanethiol can be synthesized through the reaction of lithium hydrosulfide with triisopropylchlorosilane at low temperatures (around -78°C) in tetrahydrofuran . This reaction yields this compound in high purity and quantitative yield.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often carried out in continuous-flow reactors to enhance efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

tri(propan-2-yl)-sulfanylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKHFNMJTBLKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392455
Record name Triisopropylsilanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156275-96-6
Record name Triisopropylsilanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tris(propan-2-yl)silanethiol
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Q & A

Q1: What makes Triisopropylsilanethiol effective in radical-chain reactions?

A1: this compound acts as a potent hydrogen atom transfer (HAT) catalyst in radical-chain reactions. This capability stems from the relatively weak S-H bond, making it an efficient donor of hydrogen radicals. [, , , ] For example, it facilitates the formation of benzylic radicals for subsequent carboxylation with CO2. []

Q2: How does this compound contribute to the end-functionalization of polymers?

A2: this compound enables the controlled introduction of thiol (SH) groups at the terminal ends of polymers. [] This is particularly valuable in modifying regioregular poly(3-hexylthiophene-2,5-diyl)s (rr-P3HTs), paving the way for further functionalization and material engineering. []

Q3: Can you provide examples of this compound's role in synthesizing specific compounds?

A3: this compound is instrumental in several synthetic transformations.

  • Thiols and Sulfides: It serves as a precursor for a range of thiols, unsymmetrical sulfides, and thioacetals. [, ]
  • Protected Mercaptans: It enables the regio- and stereospecific synthesis of (O-TIPS)-protected 2-hydroxyalkylmercaptans from epoxides. [, , ]

Q4: How does the structure of a substrate influence its reactivity with this compound in radical reactions?

A4: Research on bicyclic benzylidene acetals derived from 1,3-diols shows that the regioselectivity of their reaction with this compound is significantly affected by the stereochemistry (cis or trans) of the ring junction. [] This difference is attributed to factors like thermodynamic driving force, charge-transfer stabilization of the transition state, and the degree of umbrella angle strain at the emerging radical center during the reaction. []

Q5: Are there any studies exploring the computational aspects of this compound's reactivity?

A5: Yes, density functional theory calculations have been employed to investigate the mechanism of β-scission in reactions involving this compound. [] These computations suggest that the reaction proceeds through a product-like transition state, where the geometry at the emerging radical center approaches planarity. []

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